Aurora Kinases-IN-2

Description

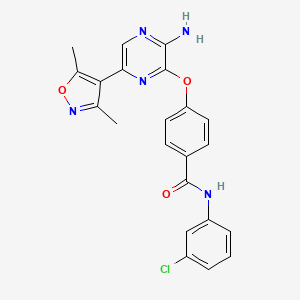

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18ClN5O3 |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

4-[3-amino-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyrazin-2-yl]oxy-N-(3-chlorophenyl)benzamide |

InChI |

InChI=1S/C22H18ClN5O3/c1-12-19(13(2)31-28-12)18-11-25-20(24)22(27-18)30-17-8-6-14(7-9-17)21(29)26-16-5-3-4-15(23)10-16/h3-11H,1-2H3,(H2,24,25)(H,26,29) |

InChI Key |

RQMVMSIAPOLUTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CN=C(C(=N2)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)N |

Origin of Product |

United States |

Mechanistic Elucidation of Aurora Kinases in 2 Action

Specificity and Potency of Aurora Kinases-IN-2 Towards Aurora Isoforms

This compound has been identified as a potent inhibitor of Aurora kinases, demonstrating notable activity against both Aurora A and Aurora B isoforms. The specificity and potency of a kinase inhibitor are critical determinants of its biological effects, and these are often quantified through biochemical assays that measure the concentration of the inhibitor required to reduce kinase activity by half.

Biochemical evaluations have determined the half-maximal inhibitory concentrations (IC50) of this compound against Aurora A and Aurora B. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. For this compound, these values indicate potent inhibition of both isoforms, with a slight preference for Aurora A. The compound demonstrates an IC50 of 90 nM for Aurora A and 152 nM for Aurora B.

| Target Kinase | IC50 (nM) |

|---|---|

| Aurora A | 90 |

| Aurora B | 152 |

To contextualize the potency of this compound, it is useful to compare its inhibitory activity with that of other well-characterized Aurora kinase inhibitors. The landscape of Aurora kinase inhibitors includes compounds with varying degrees of selectivity for the different isoforms. Some inhibitors, like Alisertib (B1683940) (MLN8237), are highly selective for Aurora A, while others, such as AZD1152, are more selective for Aurora B. Pan-inhibitors, like VX-680, target both isoforms with high potency.

This compound positions itself as a dual inhibitor with potent activity against both Aurora A and B, a profile it shares with compounds like ZM-447439, though with different potency levels. For instance, Alisertib is a highly selective Aurora A inhibitor with an IC50 of 1.2 nM. dcchemicals.com In contrast, ZM-447439 is a selective inhibitor of both Aurora A and Aurora B with IC50 values of 110 nM and 130 nM, respectively. selleckchem.com GSK1070916 shows high selectivity for Aurora B/C, with an IC50 of 3.5 nM for Aurora B. dcchemicals.com

| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| This compound | 90 | 152 | Dual A/B |

| Alisertib (MLN8237) | 1.2 | - | Aurora A selective |

| MK-5108 (VX-689) | 0.064 | >12 | Aurora A selective |

| ZM-447439 | 110 | 130 | Dual A/B |

| GSK1070916 | 490 | 3.5 | Aurora B selective |

| AMG 900 | 5 | 4 | Pan-Aurora |

Molecular Interactions of this compound with Kinase Domains

The inhibitory action of small molecules on kinases is dictated by their specific molecular interactions within the kinase domain. These interactions determine the mechanism of inhibition, such as whether the inhibitor competes with ATP, and involve specific amino acid residues that form the binding pocket.

This compound is classified as an anilinoquinazoline (B1252766) derivative. Compounds of this structural class are frequently designed to be ATP-competitive inhibitors of kinases. selleckchem.com This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP. This direct competition for the active site is a common mechanism for a large number of kinase inhibitors. pnas.org The selectivity of such inhibitors is often achieved by exploiting subtle differences in the architecture of the ATP-binding sites across the human kinome. csmres.co.uk

The ATP-binding pocket of Aurora kinases is a well-defined cleft situated between the N- and C-terminal lobes of the kinase domain. The binding of ATP-competitive inhibitors is typically anchored by hydrogen bonds to the hinge region that connects these two lobes. csmres.co.uk For Aurora A, key residues in this hinge region include Glu211 and Ala213, which are considered "hot spots" for inhibitor interactions. csmres.co.uk

The binding pocket itself is largely hydrophobic and is formed by residues such as Leu139, Val147, Leu210, and Leu263. csmres.co.uk While specific crystallographic or molecular docking data for this compound is not publicly available, as an ATP-competitive inhibitor, it is expected to occupy this pocket and form critical interactions with these residues. The specific chemical moieties of the inhibitor would dictate its precise orientation and the strength of its interactions, which in turn determines its potency and selectivity. For instance, in Aurora B, the binding pocket is composed of similar residues like Leu83, Val91, and Ala157. bris.ac.uk

Allosteric modulation, which involves binding to a site distinct from the ATP pocket to induce a conformational change, is another mechanism of kinase regulation. nih.govumn.edu Aurora A activity, for example, is allosterically activated by its interaction with the protein TPX2. cam.ac.uk However, there is currently no evidence to suggest that this compound acts via an allosteric mechanism.

Impact of this compound on Aurora Kinase Phosphorylation

The activity of Aurora kinases is tightly regulated by phosphorylation within their activation loop. nih.gov For Aurora A, full activation requires the autophosphorylation of Threonine 288 (Thr288). nih.govnih.gov Similarly, the kinase activity of Aurora B is dependent on the autophosphorylation of the equivalent residue, Threonine 232 (Thr232), a process facilitated by its interaction with INCENP. nih.govnih.gov Inhibition of the kinase's catalytic function is therefore expected to prevent these autophosphorylation events.

Studies have demonstrated that treatment of HeLa cells with this compound leads to a dose-dependent reduction in the phosphorylation of both Aurora A at Thr288 and Aurora B at Thr232. By occupying the ATP-binding site, the inhibitor prevents the kinase from catalyzing the phosphate (B84403) transfer required for autophosphorylation, thus blocking its activation. This leads to a decrease in the levels of the active, phosphorylated forms of these kinases within the cell, which in turn disrupts the downstream signaling pathways that regulate mitotic progression.

Modulation of Activation Loop Phosphorylation

The catalytic activity of Aurora kinases is fundamentally dependent on the phosphorylation of specific threonine residues within their activation loop. For Aurora A, this critical residue is Threonine 288 (Thr288), while for Aurora B, it is Threonine 232 (Thr232). Phosphorylation at these sites induces a conformational change that shifts the kinase into its active state, enabling it to bind ATP and phosphorylate its substrates.

Research has demonstrated that this compound directly curtails this essential activation step. In studies utilizing HeLa cells, treatment with this compound resulted in a dose-dependent reduction in the phosphorylation of both Aurora A at Thr288 and Aurora B at Thr232. This inhibitory action underscores the compound's role as a direct antagonist of Aurora kinase activation. By preventing the phosphorylation of the activation loop, this compound effectively locks the kinases in an inactive conformation, thereby impeding their downstream signaling functions.

Table 1: Effect of this compound on Activation Loop Phosphorylation

| Kinase Target | Phosphorylation Site | Effect of this compound | Cell Line |

|---|---|---|---|

| Aurora A | Threonine 288 (Thr288) | Reduced phosphorylation (dose-dependent) | HeLa |

| Aurora B | Threonine 232 (Thr232) | Reduced phosphorylation (dose-dependent) | HeLa |

Effects on Substrate Phosphorylation

A primary and well-characterized substrate of the Aurora B kinase is Histone H3. The phosphorylation of Histone H3 at Serine 10 (Ser10) is a hallmark of mitosis, playing a crucial role in chromosome condensation and segregation. Given that this compound inhibits Aurora B activity, it logically follows that it would also impact the phosphorylation of its downstream targets.

As a direct consequence of inhibiting Aurora B, this compound is expected to decrease the level of phosphorylated Histone H3 at Ser10. By suppressing the catalytic function of Aurora B, the inhibitor prevents the transfer of a phosphate group to this key histone residue. This disruption of a critical mitotic event highlights the functional consequence of this compound's inhibitory action, linking the modulation of the kinase itself to a tangible effect on a vital cellular process. The inhibition of other Aurora kinase inhibitors on Histone H3 phosphorylation further supports this mechanism.

Table 2: Predicted Effect of this compound on Substrate Phosphorylation

| Kinase | Substrate | Phosphorylation Site | Predicted Effect of this compound |

|---|---|---|---|

| Aurora B | Histone H3 | Serine 10 (Ser10) | Decreased phosphorylation |

Cellular and Subcellular Effects of Aurora Kinases in 2

Cell Cycle Regulation by Aurora Kinases-IN-2

This compound exerts a profound influence on the cell cycle, primarily by inducing a halt in the G2/M phase. medchemexpress.comdovepress.com This arrest is a direct consequence of the compound's interference with the intricate molecular machinery that governs the transition from the G2 phase to mitosis. dovepress.comspandidos-publications.com

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. medchemexpress.comdovepress.com For instance, in HeLa cells, exposure to this compound results in a dose-dependent increase in the G2/M population. medchemexpress.com This arrest prevents cells from entering mitosis, thereby inhibiting cell proliferation. spandidos-publications.comspandidos-publications.com The mechanism underlying this G2/M arrest involves the disruption of key regulatory proteins that are essential for mitotic entry. medchemexpress.comspandidos-publications.com

Observed G2/M Arrest in Cancer Cell Lines:

HeLa Cells: A notable accumulation of cells in the G2/M phase is observed after treatment with this compound. medchemexpress.com

MCF7 and MDA-MB-231 Cells: Similar G2/M arrest is seen in breast cancer cell lines when treated with Aurora kinase inhibitors. dovepress.com

Renal Cell Carcinoma Cells: Inhibition of Aurora kinases leads to G2/M accumulation in these cells. spandidos-publications.com

The G2/M arrest induced by this compound is mediated through the modulation of critical cell cycle proteins, including cyclin B1 and cdc2 (also known as CDK1). medchemexpress.comdovepress.com The cyclin B1-cdc2 complex is a pivotal regulator of the G2/M transition, and its activation is essential for entry into mitosis. dovepress.comnih.gov this compound disrupts this process by decreasing the expression levels of both cyclin B1 and cdc2. medchemexpress.comdovepress.com This reduction in the key components of the mitotic-promoting factor prevents the cell from initiating the mitotic process. spandidos-publications.comdovepress.com Furthermore, the inhibition of Aurora kinases can lead to an increase in the inactive, phosphorylated form of cdc2 (p-cdc2 at Tyr15), further contributing to the G2 phase arrest. spandidos-publications.com

Table 1: Effect of Aurora Kinase Inhibition on Cell Cycle Regulatory Proteins

| Cell Line | Inhibitor | Effect on Cyclin B1 | Effect on cdc2/CDK1 | Reference |

| HeLa | This compound | Decreased Expression | Decreased Expression | medchemexpress.com |

| MCF7 | Danusertib | Decreased Expression | Decreased Expression | dovepress.com |

| MCF10A | Danusertib | Decreased Expression | Decreased Expression | dovepress.com |

| Renal Cell Carcinoma | VX680/miRNA | Decreased Expression | Decreased Expression, Increased p-cdc2 (Tyr15) | spandidos-publications.com |

Consequences on Mitotic Fidelity and Chromosome Segregation

Table 2: Effects of Aurora Kinase Inhibition on Mitosis

| Effect | Consequence | Key Aurora Kinase Involved | Reference |

| Cytokinesis Failure | Polyploidy, Binucleated Cells | Aurora B | royalsocietypublishing.orgbiorxiv.org |

| Spindle Assembly Defects | Monopolar/Multipolar Spindles, Chromosome Misalignment | Aurora A | nih.govaacrjournals.org |

| Improper Kinetochore-Microtubule Attachments | Chromosome Mis-segregation, Aneuploidy | Aurora A, Aurora B | frontiersin.orgnih.govpnas.org |

Impact of this compound on Cell Viability and Apoptosis

The cellular insults caused by this compound, including cell cycle arrest and mitotic errors, ultimately trigger pathways leading to a reduction in cell viability and the induction of apoptosis (programmed cell death). haematologica.orgnih.govspandidos-publications.com While the compound demonstrates antiproliferative activity against various tumor cell lines, the induction of apoptosis is a key mechanism of its anticancer effect. medchemexpress.comspandidos-publications.comtandfonline.com

The apoptotic response to Aurora kinase inhibition can be complex and cell-type dependent. nih.govnih.gov In some cancer cells, the mitotic catastrophe resulting from failed mitosis directly leads to apoptosis. biorxiv.orgresearchgate.net This process can involve the activation of caspase-2, which can be triggered by cytokinesis failure. biorxiv.org The apoptotic cascade often culminates in the activation of effector caspases, such as caspase-3, and the cleavage of substrates like PARP. tandfonline.comdovepress.com The tumor suppressor protein p53 can also play a significant role in mediating apoptosis following Aurora A inhibition. nih.govnih.gov In p53-proficient cells, inhibition of Aurora A tends to induce apoptosis, whereas in p53-deficient cells, it is more likely to result in polyploidy and senescence. nih.govoncotarget.com

Table 3: Antiproliferative Activity of this compound

| Cell Line | IC50 (72 hours) | Reference |

| U87 | 11.5 µM | medchemexpress.com |

| HeLa | 1.34 µM | medchemexpress.com |

| HepG2 | 7.30 µM | medchemexpress.com |

| LoVo | 1.64 µM | medchemexpress.com |

Antiproliferative Activity in Cancer Cell Lines

This compound, also identified as compound 12Aj, has demonstrated notable antiproliferative effects across a range of human cancer cell lines. medchemexpress.commedchemexpress.com Laboratory studies have quantified this activity through the determination of IC50 values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%. After a 72-hour incubation period, the IC50 values for this compound were recorded as 11.5 μM for U87 (glioblastoma), 1.34 μM for HeLa (cervical cancer), 7.30 μM for HepG2 (liver cancer), and 1.64 μM for LoVo (colon cancer) tumor cell lines. medchemexpress.commedchemexpress.com

This inhibitory action is attributed to its potent inhibition of Aurora A and Aurora B kinases, with IC50 values of 90 nM and 152 nM, respectively. medchemexpress.com The inhibition of these kinases disrupts critical mitotic events. Specifically, treatment with this compound in HeLa cells led to a dose-dependent decrease in the expression levels of Aurora A and B, as well as a reduction in the phosphorylation of Aurora A at threonine 288 and Aurora B at threonine 232. medchemexpress.com This interference with kinase activity results in cell cycle arrest at the G2/M phase, a phenomenon regulated by the expression of Cyclin B1 and cdc2. medchemexpress.com

Interactive Table: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) |

|---|---|---|

| U87 | Glioblastoma | 11.5 |

| HeLa | Cervical Cancer | 1.34 |

| HepG2 | Liver Cancer | 7.30 |

Mechanisms of Apoptosis Induction

The inhibition of Aurora kinases by compounds like this compound is a potent trigger for apoptosis, or programmed cell death, in cancer cells. The process of mitotic catastrophe, which occurs when a cell with chromosomal damage attempts to undergo mitosis, is a key precursor to this apoptosis. nih.gov Inhibition of Aurora kinases leads to defects in chromosome alignment and segregation, causing mitotic errors that can ultimately lead to apoptotic cell death. nih.govdergipark.org.tr

One of the central mechanisms involves the Bcl-2 family of proteins, which are critical regulators of apoptosis. The inhibition of Aurora kinases can lead to the activation of pro-apoptotic BH3-only proteins such as Bid, Puma, and Noxa. nih.gov Furthermore, Aurora B kinase has been shown to phosphorylate and regulate caspase-2, a key initiator caspase in response to mitotic stress. researchgate.net Reduced Aurora B activity allows for the dephosphorylation and activation of caspase-2, which can then cleave substrates like Bid, leading to mitochondrial outer membrane permeabilization and subsequent activation of effector caspases like caspase-3, culminating in apoptosis. researchgate.net Studies with other Aurora kinase inhibitors have demonstrated that their prolonged application results in abrogated mitotic spindle formation, misaligned chromosomes, and polyploidy, all of which are hallmarks of a cellular state that precedes apoptosis. nih.gov

Interaction with p53 Pathway and Cell Death Regulation

The tumor suppressor protein p53 plays a crucial role in cell cycle regulation and apoptosis, and its interaction with Aurora kinases is a critical determinant of cell fate. Aurora kinases, particularly Aurora A and B, can negatively regulate p53 function. Aurora A can phosphorylate p53 at serine 215 and serine 315, which respectively inhibit its transcriptional activity and promote its degradation via the MDM2 ubiquitin ligase. aacrjournals.orgnih.gov Similarly, Aurora B phosphorylates p53 at serine 183, threonine 211, and serine 215, which also accelerates its degradation. dergipark.org.trpnas.org

Consequently, the inhibition of Aurora kinases can lead to the stabilization and activation of p53. pnas.org This activated p53 can then upregulate its target genes, including those involved in cell cycle arrest (like p21) and apoptosis (like PUMA), thereby suppressing tumor growth. pnas.org The synergistic effect of inhibiting both Aurora kinases and the MDM2-p53 interaction has been shown to potently induce p53-mediated mitochondrial apoptosis in acute myelogenous leukemia (AML) cells. ashpublications.org This combined inhibition leads to increased levels of p53, conformational changes in the pro-apoptotic protein Bax, and a loss of mitochondrial membrane potential, all indicative of the intrinsic apoptotic pathway. ashpublications.org

Effects on Cellular Processes Beyond Mitosis

Modulation of Cell Migration and Metastasis (e.g., via ERK pathway)

Beyond their well-established roles in mitosis, Aurora kinases are implicated in the regulation of cell migration and metastasis. Overexpression of Aurora A has been linked to increased cell migration and invasion in various cancers, including esophageal squamous cell carcinoma. frontiersin.org The inhibition of Aurora kinases has been shown to potently suppress cancer cell migration. aacrjournals.org

The signaling pathways mediating these effects are complex and can involve other key cellular kinases. For instance, Aurora kinases can interact with the mitogen-activated protein kinase (MAPK) pathway. Activation of PKC can lead to MAPK-mediated phosphorylation and activation of Aurora kinases, which in turn promotes migration and invasion through the activation of NF-κB/AP-1. nih.gov Furthermore, Aurora A-induced migration and invasion can be mediated through the phosphorylation of p38 MAPK and Akt protein kinases. frontiersin.org The use of Aurora kinase inhibitors has been demonstrated to effectively inhibit the migration capacity of cancer cells in a dose-dependent manner. aacrjournals.org

Influence on Cancer Stemness and Epithelial-Mesenchymal Transition (EMT) (preclinical context)

Emerging preclinical evidence suggests a role for Aurora kinases in promoting cancer stem cell (CSC) properties and the epithelial-mesenchymal transition (EMT), a process critical for metastasis. dergipark.org.trtandfonline.com Overexpression of Aurora A can induce EMT, characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as vimentin. researchgate.net This transition is associated with increased invasiveness and a cancer stem cell-like phenotype. researchgate.net

The mechanisms underlying these effects often involve key signaling pathways. For example, in hepatocellular carcinoma, overexpression of Aurora A has been shown to induce EMT and CSC behaviors through the PI3K/Akt pathway. nih.gov Silencing Aurora A, conversely, suppressed these properties. nih.gov Furthermore, aberrant Aurora A activity can induce the activation of transcription factors like SMAD5 and SOX2, which orchestrate EMT and stemness reprogramming, leading to tumor progression. frontiersin.org These findings highlight the potential of Aurora kinase inhibitors to target not only the proliferative capacity of cancer cells but also their metastatic and self-renewing potential. nih.gov

Preclinical Efficacy Studies of Aurora Kinases in 2 in Disease Models

In Vitro Efficacy Across Diverse Cancer Cell Lines

The initial evaluation of a potential anticancer compound's efficacy typically involves in vitro studies using a panel of cancer cell lines. These experiments are crucial for determining the compound's breadth of activity and its potency against different cancer types.

Aurora Kinases-IN-2 has demonstrated notable antiproliferative activity across a wide range of human cancer cell lines. This broad-spectrum efficacy suggests that the compound targets a fundamental mechanism of cell proliferation common to various malignancies.

Specifically, the compound has shown inhibitory effects against the following cell lines:

U87 (Glioblastoma): this compound exhibited an IC50 value of 11.5 μM in this glioblastoma cell line. medchemexpress.com

HeLa (Cervical Cancer): In HeLa cells, the compound showed more potent activity with an IC50 value of 1.34 μM. medchemexpress.com

HepG2 (Hepatocellular Carcinoma): The IC50 value for HepG2 cells was determined to be 7.30 μM. medchemexpress.com

LoVo (Colon Cancer): LoVo cells displayed an IC50 of 1.64 μM following treatment with this compound. medchemexpress.com

Multiple Myeloma: Studies on various Aurora kinase inhibitors have shown efficacy in multiple myeloma cell lines, suggesting a potential role for compounds like this compound in this malignancy. haematologica.orgashpublications.orgnih.govnih.govresearchgate.net

Neuroblastoma: The Aurora kinase pathway is a recognized therapeutic target in neuroblastoma, and inhibitors have shown preclinical promise in this pediatric cancer. nih.govaacrjournals.orgfrontiersin.orgaacrjournals.orgnih.gov

The antiproliferative effects of this compound are linked to its ability to inhibit Aurora kinases A and B, leading to a G2/M phase cell cycle arrest. medchemexpress.com This is achieved through the regulation of key cell cycle proteins such as Cyclin B1 and cdc2. medchemexpress.com

Interactive Table: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| U87 | Glioblastoma | 11.5 |

| HeLa | Cervical Cancer | 1.34 |

| HepG2 | Hepatocellular Carcinoma | 7.30 |

| LoVo | Colon Cancer | 1.64 |

The cytotoxic effects of this compound have been shown to be dose-dependent. In HeLa cells, treatment with the compound at concentrations ranging from 0 to 10 μM for 24 hours resulted in a dose-dependent decrease in the expression levels of Aurora A and B. medchemexpress.com Furthermore, the phosphorylation of Aurora A on Thr288 and Aurora B on Thr232 was also reduced in a manner that correlated with the increasing concentration of the compound. medchemexpress.com This inhibition of kinase activity and protein expression underlies the compound's ability to induce cell cycle arrest and, ultimately, cell death.

Studies on other Aurora kinase inhibitors have consistently demonstrated that their antiproliferative and pro-apoptotic effects occur in a dose-dependent manner across various cancer cell lines. nih.govresearchgate.netresearchgate.net For instance, the Aurora kinase inhibitor PHA-739358 completely suppressed the proliferation of Huh-7 and HepG2 hepatocellular carcinoma cells at concentrations exceeding 50 nM. nih.gov

In Vivo Efficacy in Murine Xenograft Models

Following promising in vitro results, the efficacy of this compound and other Aurora kinase inhibitors has been evaluated in in vivo models, typically using murine xenografts where human cancer cells are implanted into immunodeficient mice.

Aurora kinase inhibitors have demonstrated significant tumor growth inhibition and even regression in xenograft models of various cancers. For example, the pan-Aurora kinase inhibitor PHA-680632 has been shown to cause significant tumor growth inhibition in different animal tumor models at well-tolerated doses. nih.gov In models of acute myeloid leukemia (AML), Aurora kinase inhibitors have also shown preclinical efficacy. aacrjournals.org

While specific in vivo data for this compound is not extensively detailed in the provided search results, the collective evidence for other Aurora kinase inhibitors strongly supports their potential for in vivo antitumor activity. For instance, the inhibitor PHA-739358 resulted in significant tumor growth inhibition in a hepatocellular carcinoma xenograft model. nih.gov Another inhibitor, VX-680, has shown efficacy in osteosarcoma xenograft models. nih.govnih.gov

A critical aspect of preclinical in vivo studies is the identification of biomarkers that can indicate a response to the drug and confirm that it is hitting its intended target. For Aurora kinase inhibitors, a key pharmacodynamic biomarker is the phosphorylation of histone H3 at serine 10 (pHH3). nih.gov This phosphorylation event is directly mediated by Aurora B kinase.

Inhibition of Aurora B by compounds like this compound leads to a measurable decrease in pHH3 levels in tumor tissues. nih.gov This has been demonstrated in various xenograft models where treatment with Aurora kinase inhibitors resulted in a significant reduction in pHH3. nih.govnih.gov For example, in studies with the inhibitor PHA-680632, the inhibition of histone H3 phosphorylation served as a reliable biomarker to monitor the compound's activity both in vitro and in vivo. nih.gov Similarly, for the inhibitor AT9283, a reduction in pHH3 was observed in patients treated at certain dose levels, confirming target engagement. aacrjournals.org

Combination Strategies with this compound in Preclinical Settings

To enhance therapeutic efficacy and overcome potential resistance mechanisms, this compound and other inhibitors in its class have been investigated in combination with other anticancer agents in preclinical models.

In multiple myeloma, for instance, combining pan-Aurora kinase inhibitors with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) has shown dramatic efficacy in a multidrug-resistant human myeloma xenograft model. ashpublications.org This combination appears to work by the Aurora kinase inhibitor abrogating TRAIL-induced activation of the pro-survival NF-κB pathway. ashpublications.org Another study in multiple myeloma demonstrated that the pharmacological inhibition of c-Abl kinase enhances the cytotoxicity induced by Aurora inhibition. haematologica.org

In neuroblastoma, Aurora kinase inhibitors have been shown to enhance the activity of other agents. For example, they have been studied in combination with the MDM2 inhibitor nutlin-3 (B1677040) in p53 wild-type cells, showing enhanced activity. nih.gov

Furthermore, in osteosarcoma, the Aurora kinase inhibitor VX-680 has been shown to positively interact with conventional chemotherapy drugs, overcoming cross-resistance observed in single-drug treatments. nih.govnih.gov In hepatocellular carcinoma, the combination of the Aurora kinase inhibitor PHA-739358 with sorafenib (B1663141) resulted in additive effects and could even induce tumor shrinkage after resistance to sorafenib monotherapy developed. nih.gov

These preclinical combination studies highlight the potential of this compound to be used as part of a multi-drug regimen to improve treatment outcomes in various cancers.

Synergy with Chemotherapeutic Agents

Inhibition of Aurora kinases has been shown to synergize with several traditional chemotherapeutic agents, particularly those that disrupt mitosis, such as taxanes. The combination of Aurora kinase inhibitors with taxanes like paclitaxel (B517696) and docetaxel (B913) has demonstrated additive or synergistic antitumor activity in xenograft models of triple-negative breast cancer, leading to prolonged tumor growth delay. frontiersin.org In ovarian cancer cell lines, a low dose of the Aurora A inhibitor VE-465 synergized with paclitaxel to induce a 4.5-fold greater level of apoptosis than paclitaxel alone. nih.gov Similarly, in pancreatic cancer cells, the combination of the Aurora A inhibitor CYC3 with a low dose of paclitaxel was synergistic in halting cell growth and inducing mitotic arrest. nih.gov

The pan-Aurora kinase inhibitor Tozasertib (VX-680) has shown positive interactions with all conventional drugs used in osteosarcoma chemotherapy, including doxorubicin, cisplatin (B142131), and ifosfamide, and was able to overcome cross-resistance observed in single-drug treatments. nih.gov In multiple myeloma cells, the Aurora A inhibitor alisertib (B1683940) displayed synergistic or additive anti-myeloma effects when combined with dexamethasone, doxorubicin, or bortezomib. nih.gov

In non-small cell lung cancer (NSCLC) cell lines, the concurrent treatment of the Aurora A inhibitor MK-5108 with cisplatin or docetaxel resulted in synergistic inhibition of cell growth, with the docetaxel combination showing superior performance. frontiersin.org For small cell lung cancer (SCLC) models with MYC amplification, combining alisertib with chemotherapy led to a significantly higher 30-day survival rate in mice compared to either treatment alone (47% vs. 5% for chemotherapy and 8% for alisertib). frontiersin.org

Table 1: Preclinical Synergy of Aurora Kinase Inhibitors with Chemotherapeutic Agents

| Aurora Kinase Inhibitor | Chemotherapeutic Agent | Cancer Model | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Alisertib (MLN8237) | Paclitaxel, Docetaxel | Triple-Negative Breast Cancer | Additive/synergistic antitumor activity, prolonged tumor growth delay | frontiersin.org |

| Alisertib (MLN8237) | Doxorubicin, Dexamethasone | Multiple Myeloma | Synergistic/additive anti-myeloma activity | nih.gov |

| Alisertib (MLN8237) | Chemotherapy (unspecified) | Small Cell Lung Cancer (MYC-amplified) | Increased 30-day survival rate | frontiersin.org |

| Tozasertib (VX-680) | Doxorubicin, Cisplatin, Ifosfamide | Osteosarcoma | Positive interaction, overcoming of cross-resistance | nih.gov |

| VE-465 | Paclitaxel | Ovarian Cancer | 4.5-fold increase in apoptosis | nih.gov |

| MK-5108 | Cisplatin, Docetaxel | Non-Small Cell Lung Cancer | Synergistic inhibition of cell growth | frontiersin.org |

| CYC3 | Paclitaxel | Pancreatic Cancer | Synergistic growth inhibition and mitotic arrest | nih.gov |

| Barasertib | Nab-paclitaxel | Metastatic Melanoma | More effective than each drug alone | d-nb.info |

Synergy with Targeted Therapies (e.g., EGFR TKIs, MDM2 inhibitors, HDACIs)

The combination of Aurora kinase inhibitors with other molecularly targeted agents represents a rational approach to enhance efficacy and counteract resistance mechanisms.

EGFR Tyrosine Kinase Inhibitors (TKIs): In KRAS-mutated non-small cell lung cancer (NSCLC) models, the dual inhibition of EGFR with erlotinib (B232) and Aurora A with alisertib demonstrated synergy in reducing cell viability and clonogenic capacity in vitro. nih.gov This combination also led to a synergistic reduction in xenograft tumor growth in vivo. nih.gov Overexpression of Aurora kinase A has been linked to acquired resistance to EGFR-TKIs, and its inhibition can restore sensitivity in NSCLC cells. frontiersin.org Combining an Aurora kinase inhibitor with a third-generation EGFR-TKI resulted in a synergistic decrease in cell growth across all tested models. frontiersin.org

MDM2 Inhibitors: In neuroblastoma cell lines with wild-type p53, Aurora kinase inhibitors showed enhanced activity when combined with the MDM2 inhibitor and p53 activator Nutlin-3. plos.org Similarly, in acute myelogenous leukemia (AML) cells with wild-type p53, the concomitant inhibition of MDM2 with Nutlin-3 and Aurora kinases with MK-0457 synergistically induced apoptosis. nih.gov This combination enhanced p53 signaling and mitochondrial apoptosis. nih.gov In melanoma models, combining an Aurora A kinase inhibitor with an MDM2 antagonist activated p53, leading to proliferation arrest, apoptosis, and immune clearance of cancer cells. nih.govaacrjournals.org

Histone Deacetylase Inhibitors (HDACIs): Preclinical data strongly support the combination of Aurora kinase inhibitors with HDAC inhibitors. frontiersin.org The pan-Aurora kinase inhibitor MK-0457, in combination with vorinostat, enhanced lymphoma cell death. frontiersin.org Alisertib also showed synergistic antitumor activity when combined with the HDAC inhibitor romidepsin (B612169) in models of T-cell lymphoma. frontiersin.org The rationale for this synergy is supported by findings that HDAC inhibitors can reduce the expression of Aurora A, leading to G2/M arrest and apoptosis. frontiersin.org

Table 2: Preclinical Synergy of Aurora Kinase Inhibitors with Targeted Therapies

| Aurora Kinase Inhibitor | Targeted Agent | Target | Cancer Model | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| Alisertib (MLN8237) | Erlotinib | EGFR | KRAS-mutated NSCLC | Synergistic reduction in cell viability and tumor growth | nih.gov |

| Tozasertib (VX-680) | Nutlin-3 | MDM2 | Neuroblastoma (p53 wild-type) | Enhanced anti-cancer activity | plos.org |

| MK-0457 | Nutlin-3 | MDM2 | Acute Myelogenous Leukemia (p53 wild-type) | Synergistic induction of apoptosis | nih.gov |

| Alisertib (MLN8237) | MDM2 inhibitor | MDM2 | Melanoma | Blocked melanoma growth, induced apoptosis | nih.govaacrjournals.org |

| Alisertib (MLN8237) | Romidepsin | HDAC | T-cell Lymphoma | Synergistic antitumor activity | frontiersin.org |

| MK-0457 | Vorinostat | HDAC | Lymphoma | Enhanced cell death | frontiersin.org |

Potential for Radiosensitization

Aurora kinase inhibition has emerged as a promising strategy to increase the sensitivity of tumor cells to ionizing radiation. The underlying mechanism often involves the disruption of cell cycle checkpoints and the enhancement of radiation-induced apoptosis.

Inhibition of Aurora A has been shown to increase radiosensitivity in several cancer types, including non-small cell lung cancer. nih.gov In glioblastoma, the inhibitor MLN8237 was potently cytotoxic and sensitized glioblastoma cells to ionizing radiation in vitro. semanticscholar.org Another inhibitor, ZM447439, also enhanced the effects of radiation in glioblastoma cells. semanticscholar.org

Table 3: Preclinical Studies on Radiosensitization by Aurora Kinase Inhibitors

| Aurora Kinase Inhibitor | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|

| MLN8237 (Alisertib) | Glioblastoma | Potently cytotoxic and sensitized cells to ionizing radiation in vitro | semanticscholar.org |

| ZM447439 | Glioblastoma | Enhanced the effects of radiation | semanticscholar.org |

| ENMD-2076 | Canine Mast Cell Tumors | Induced radiosensitization and faster cell death post-irradiation | nih.gov |

| VX-680 (Tozasertib) | Laryngeal Cancer | Potently sensitized cells to radiotherapy | emjreviews.com |

| Aurora A knockdown | Hepatocellular Carcinoma | Increased radiosensitivity by enhancing radiation-induced apoptosis | nih.gov |

| Aurora A inhibition | Non-Small Cell Lung Cancer | Increased radiosensitivity | nih.gov |

Mechanisms of Resistance to Aurora Kinases in 2 and Strategies to Overcome Them

Acquired Resistance Mechanisms

Acquired resistance to Aurora kinase inhibitors can emerge through various molecular alterations, allowing cancer cells to survive and proliferate despite treatment. These mechanisms are often complex and can involve genetic changes, the activation of alternative signaling pathways, and modulation of cellular processes like DNA repair and apoptosis.

A primary mechanism of acquired resistance involves genetic mutations within the Aurora kinase genes themselves, particularly in the drug-binding pocket. These mutations can reduce the affinity of the inhibitor for its target, rendering the drug less effective.

One well-documented example is the G160E mutation in the Aurora B kinase domain. plos.orgnih.govaacrjournals.org This specific amino acid substitution has been identified in leukemia and colorectal cancer cell lines selected for resistance to Aurora kinase inhibitors like ZM447439. plos.orgnih.gov Molecular modeling suggests that the substitution of glycine (B1666218) with the larger, charged glutamate (B1630785) residue at position 160 prevents the formation of an active drug-binding motif, thereby impairing the inhibitor's ability to bind to Aurora B. nih.govaacrjournals.orgresearchgate.net Studies have shown that this single point mutation can confer a significant level of resistance. plos.orgaacrjournals.org The G160E mutation is a key example of on-target resistance, where the drug's direct target is altered. mdpi.com

Research has identified other point mutations in the ATP-binding pocket of Aurora B that also lead to resistance, highlighting the plasticity of this region. nih.gov These findings underscore the importance of monitoring for such mutations in a clinical setting as they could predict a lack of response to certain Aurora kinase inhibitors. plos.org

Table 1: Genetic Alterations Conferring Resistance to Aurora Kinase Inhibitors

| Gene | Mutation | Cancer Type (in vitro) | Effect on Inhibitor Binding |

|---|---|---|---|

| Aurora B | G160E | Leukemia, Colorectal Cancer | Prevents formation of an active drug-binding motif. plos.orgnih.govaacrjournals.org |

| Aurora B | Various | Colorectal Cancer | Mutations in the ATP-binding pocket reduce drug affinity. nih.gov |

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for Aurora kinase activity to drive proliferation and survival. frontiersin.org This signaling "rewiring" allows the cells to compensate for the inhibition of their primary growth pathway.

Several key signaling pathways have been implicated in conferring resistance to Aurora kinase inhibitors:

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, metabolism, and survival. frontiersin.org Its compensatory activation is a common mechanism of acquired resistance to various kinase inhibitors. frontiersin.org In the context of Aurora kinase inhibition, the activation of AKT can promote tumor cell proliferation and resistance to apoptosis. frontiersin.org For instance, in triple-negative breast cancer cells, Aurora A kinase has been shown to stimulate mTOR, and its inhibition leads to a decrease in phosphorylated mTOR. tandfonline.com

RAS/RAF/MEK/ERK Pathway: This pathway is another critical regulator of cell proliferation. frontiersin.org Activation of the MAPK/ERK pathway can influence a cancer cell's sensitivity to Aurora kinase inhibitors. frontiersin.org

Wnt/β-catenin Pathway: Aurora A kinase can engage with the Wnt/β-catenin pathway to promote cell proliferation and survival. tandfonline.com This interaction can create a positive feedback loop, enhancing the expression of proteins associated with cancer stem cells. tandfonline.com

NF-κB Signaling: Aurora A can induce NF-κB signaling, which in turn activates anti-apoptotic proteins, contributing to drug resistance. nih.gov

The activation of these bypass pathways represents a significant challenge, as it suggests that targeting a single kinase may not be sufficient for a durable therapeutic response. frontiersin.org

Alterations in DNA damage repair (DDR) pathways can also contribute to resistance against Aurora kinase inhibitors. Aurora kinases themselves play roles in the DDR, and their inhibition can impact how cancer cells respond to DNA damage.

Research has shown that overexpression of Aurora-A can suppress the homologous recombination (HR) repair pathway by inhibiting the recruitment of RAD51 to sites of DNA double-strand breaks. embopress.org This effect requires the inhibition of CHK1 by Polo-like kinase 1 (PLK1). embopress.org While this might sensitize cells to PARP inhibitors, alterations in other DDR pathways could potentially compensate and lead to resistance. embopress.org

Conversely, some cancer cells may enhance their DNA damage repair capacity to survive the genotoxic stress induced by Aurora kinase inhibition. Multidrug resistance is a complex phenomenon that can involve enhanced DNA damage repair, among other mechanisms. nih.gov

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a common mechanism of drug resistance. nih.gov Cancer cells can acquire resistance to Aurora kinase inhibitors by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins.

Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of the anti-apoptotic protein Bcl-xL (encoded by the BCL2L1 gene) has been identified as a novel resistance mechanism to the Aurora kinase inhibitor CYC116. biorxiv.org In resistant cell lines, knocking down Bcl-xL was shown to re-sensitize the cells to the inhibitor. biorxiv.org This suggests that tumors overexpressing Bcl-xL may be inherently less sensitive to certain Aurora kinase inhibitors. biorxiv.org

Resistance to Necroptosis: Aurora-A can inhibit necroptosis, a form of programmed necrosis, by interacting with RIPK1 or RIPK3. tandfonline.com This alteration can lead to resistance against necroptosis-mediated cell death. tandfonline.com

Autophagy Modulation: Autophagy can have a dual role in cancer, either promoting cell survival or cell death. Aurora-A has been shown to regulate autophagy, and its inhibition can trigger cytotoxic autophagy in some contexts. tandfonline.com However, cancer cells could potentially modulate autophagic pathways to promote survival and resist treatment.

The interplay between Aurora kinase inhibition and the complex machinery of cell death regulation is a critical factor in determining therapeutic outcomes.

It is increasingly recognized that resistance to Aurora kinase inhibitors is often not due to a single mechanism but is rather a multifactorial phenomenon. biorxiv.org Cancer cells can employ a combination of the mechanisms described above to evade the effects of these drugs.

For example, resistance to the Aurora kinase inhibitors CYC116 and ZM447439 has been shown to be multifactorial, involving alterations in pathways related to cell cycle regulation, mitosis, and DNA damage. biorxiv.org In some leukemia cell lines, resistance to an Aurora B inhibitor was mediated by both a point mutation in the Aurora B kinase domain and additional defects that led to a reduced ability to undergo apoptosis. plos.org This highlights the evolution of resistance, where initial on-target mutations may be followed by broader cellular adaptations.

The complexity of multifactorial resistance underscores the need for comprehensive molecular profiling of resistant tumors to identify all contributing factors.

Overcoming Resistance to Aurora Kinases-IN-2

Developing strategies to overcome or prevent resistance to Aurora kinase inhibitors is crucial for improving their clinical efficacy. Several approaches are being investigated, primarily centered on combination therapies and the development of next-generation inhibitors.

Combination Therapies: Combining Aurora kinase inhibitors with other targeted agents can be a powerful strategy to overcome resistance.

Targeting Bypass Pathways: If resistance is driven by the activation of a bypass pathway, combining the Aurora kinase inhibitor with an inhibitor of that pathway can be effective. For example, co-inhibition of the PI3K/AKT/mTOR pathway or the MEK/ERK pathway could be beneficial. nih.gov

Inhibiting Anti-Apoptotic Proteins: For resistance mediated by the upregulation of anti-apoptotic proteins like Bcl-xL, combining the Aurora kinase inhibitor with a BH3-mimetic (which antagonizes Bcl-2 family proteins) could restore apoptosis and overcome resistance. biorxiv.orgimtm.cznih.gov

Targeting DNA Damage Repair: In cancers with deficiencies in certain DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a synthetic lethality approach using PARP inhibitors in combination with Aurora kinase inhibitors could be effective. nih.gov

Combination with Other Cell Cycle Inhibitors: Combining Aurora kinase inhibitors with inhibitors of other cell cycle regulators, such as WEE1 inhibitors, has shown promise in preclinical models. mdpi.com This combination can force cells with spindle defects induced by the Aurora kinase inhibitor into a lethal mitosis. mdpi.com

Development of Novel Inhibitors: The design of new Aurora kinase inhibitors that can bind to and inhibit mutated forms of the kinase is another important strategy. nih.gov By understanding the structural changes caused by resistance mutations like G160E, it may be possible to develop compounds with novel binding motifs that can circumvent this resistance mechanism. aacrjournals.orgresearchgate.net

Targeting Multifactorial Resistance: A deeper understanding of the complex gene and pathway alterations involved in multifactorial resistance can help identify new therapeutic targets to overcome it. imtm.cz

Table 2: Investigational Strategies to Overcome Resistance to Aurora Kinase Inhibitors

| Strategy | Rationale | Preclinical/Clinical Evidence |

|---|---|---|

| Combination Therapy | ||

| + Bcl-2 Family Inhibitors | To overcome resistance mediated by upregulation of anti-apoptotic proteins. | Combination of an Aurora kinase inhibitor with a BH3-mimetic can induce apoptosis in resistant cells. biorxiv.orgnih.gov |

| + WEE1 Inhibitors | To induce mitotic catastrophe in resistant cells. | Combination leads to apoptosis in resistant uterine carcinoma models. mdpi.com |

| + PARP Inhibitors | To exploit synthetic lethality in cancers with deficient DNA damage repair. | Aurora-A overexpression confers sensitivity to PARP inhibition. embopress.org |

| + EGFR Inhibitors | To suppress adaptive survival programs. | Aurora kinase inhibitors can enhance the efficacy of EGFR inhibitors in lung cancer. labroots.comfrontiersin.orgnih.gov |

| Novel Inhibitor Design | ||

| Second-generation inhibitors | To target mutated forms of Aurora kinases. | Molecular modeling suggests the feasibility of designing inhibitors active against known resistance mutations. aacrjournals.orgresearchgate.net |

Development of Second-Generation Inhibitors

The emergence of resistance to first-generation Aurora kinase inhibitors has spurred the development of second-generation compounds with improved potency, selectivity, and the ability to overcome known resistance mutations.

A notable example is the development of Alisertib (B1683940) (MLN8237) as a second-generation, selective inhibitor of Aurora A kinase. jocmr.org Its predecessor, MLN8054, was terminated in Phase I studies due to off-target toxicities. nih.gov This led to the creation of Alisertib, which was designed through structure-activity relationship (SAR) optimization. nih.gov Alisertib exhibits high selectivity for Aurora A over Aurora B. aacrjournals.org In preclinical studies, Alisertib demonstrated an IC50 of 1.2 nmol/L for Aurora A inhibition, compared to 396.5 nmol/L for Aurora B. jocmr.org This increased selectivity is a key feature of second-generation inhibitors, aiming to minimize off-target effects while maintaining potent anti-tumor activity. nih.gov

Another approach in the development of new inhibitors is to target both Aurora A and B kinases. AT-9283 is an example of such a dual inhibitor. nih.gov Other second-generation inhibitors have been developed with varying specificities for the different Aurora kinase family members. For instance, Barasertib (AZD1152) is a highly specific inhibitor of Aurora B. nih.gov The development of these diverse inhibitors provides a broader arsenal (B13267) to combat resistance, as tumors may develop resistance to an inhibitor targeting one isoform but remain sensitive to an inhibitor of another. nih.govresearchgate.net

Furthermore, the discovery that some Aurora kinase inhibitors can effectively inhibit drug-resistant mutants of other kinases, such as the T315I mutant of Bcr-Abl, has provided a strong rationale for testing second-generation kinase inhibitors against various drug-resistant cancer cells. nih.gov

Table 1: Examples of Second-Generation Aurora Kinase Inhibitors

| Inhibitor | Target(s) | Key Features |

|---|---|---|

| Alisertib (MLN8237) | Aurora A | Highly selective for Aurora A over Aurora B. jocmr.orgaacrjournals.org |

| AT-9283 | Aurora A and B | Targets both Aurora A and B kinases. nih.gov |

| Barasertib (AZD1152) | Aurora B | Highly specific inhibitor of Aurora B. nih.gov |

| ENMD-2076 | Aurora A, FLT3, c-KIT, VEGFR-2/3 | Orally active with activity against multiple tyrosine kinases. nih.gov |

| PHA-739358 (Danusertib) | Aurora A, B, and C, Abl, FLT1, FLT3 | Pan-aurora kinase inhibitor with a pyrrolopyrazole scaffold. nih.gov |

Rational Combination Therapies to Circumvent Resistance

Combining Aurora kinase inhibitors with other therapeutic agents is a promising strategy to overcome both intrinsic and acquired resistance. nih.govnih.gov By targeting multiple pathways simultaneously, combination therapies can prevent the cancer cells from adapting and developing resistance.

One successful approach involves combining Aurora kinase inhibitors with agents that target pathways responsible for apoptosis, or programmed cell death. For instance, high expression of the anti-apoptotic protein BCL2 has been identified as a predictor of resistance to Aurora kinase B inhibitors in small cell lung cancer (SCLC). aacrjournals.org Combining the Aurora B inhibitor AZD2811 with the BCL2 inhibitor venetoclax (B612062) has been shown to overcome this resistance and lead to sustained tumor regression in preclinical models. aacrjournals.orgresearchgate.net

Another strategy involves combining Aurora kinase inhibitors with drugs that target other components of the cell cycle or DNA damage repair pathways. nih.gov For example, the combination of an Aurora kinase A inhibitor with a WEE1 inhibitor has shown synergistic effects in killing KRAS-mutated lung cancer cells that have acquired resistance to KRAS inhibitors. aacr.org Similarly, combining Aurora kinase inhibitors with EGFR-TKIs has been shown to abrogate cell proliferation and induce potent apoptosis in models of acquired resistance. labroots.com

Furthermore, combining Aurora kinase inhibitors with existing chemotherapeutic agents has shown promise. For example, the Aurora kinase inhibitor MK-5108 significantly enhanced the efficacy of docetaxel (B913) in certain cancer cell lines. nih.gov Low concentrations of the pan-aurora kinase inhibitor VE-465 synergized with paclitaxel (B517696), leading to a significant increase in apoptosis. nih.gov

Table 2: Examples of Rational Combination Therapies

| Combination | Cancer Type | Rationale |

|---|---|---|

| Aurora B Inhibitor (AZD2811) + BCL2 Inhibitor (Venetoclax) | Small Cell Lung Cancer | Overcomes resistance mediated by high BCL2 expression. aacrjournals.orgresearchgate.net |

| Aurora A Inhibitor (VIC-1911) + WEE1 Inhibitor | KRAS-mutated Lung Cancer | Synergistic killing of cells with acquired resistance to KRAS inhibitors. aacr.org |

| Aurora Kinase Inhibitor + EGFR-TKI | Non-Small Cell Lung Cancer | Abrogates proliferation and induces apoptosis in resistant cells. labroots.com |

| Aurora Kinase Inhibitor (MK-5108) + Docetaxel | Various Cancers | Enhances the efficacy of the chemotherapeutic agent. nih.gov |

| Aurora Kinase Inhibitor (VE-465) + Paclitaxel | Various Cancers | Synergistic induction of apoptosis. nih.gov |

Identification of Predictive Biomarkers for Response and Resistance

The identification of predictive biomarkers is essential for personalizing treatment with Aurora kinase inhibitors, allowing for the selection of patients most likely to respond and for monitoring the development of resistance. nih.gov

Several potential biomarkers have been investigated. While overexpression of Aurora kinase A has been associated with poor survival, its role as a direct predictor of response to Aurora kinase inhibition is not yet fully established. researchgate.net However, other molecular markers have shown more promise.

For example, the status of the Myc gene family and the retinoblastoma (RB1) pathway have been significantly correlated with the efficacy of the Aurora kinase inhibitor PF-03814735. aacrjournals.org In small cell lung cancer (SCLC), amplification or activation of any of the three Myc genes (MYC, MYCL1, and MYCN) was a clear differentiator of cell line sensitivity. aacrjournals.org Similarly, RB1 inactivation was positively correlated with response. aacrjournals.org

In renal cell carcinoma, the loss of the von Hippel-Lindau (VHL) tumor suppressor gene has been identified as a potential biomarker for predicting sensitivity to the Aurora A inhibitor alisertib. spandidos-publications.com Cells deficient in VHL were more sensitive to the drug, and re-expression of VHL reversed this sensitivity. spandidos-publications.com

As mentioned previously, high expression of BCL2 has been identified as a strong predictor of resistance to Aurora kinase B inhibitors in SCLC. aacrjournals.orgamegroups.org This finding suggests that BCL2 expression could be used to stratify patients for treatment and to guide the use of combination therapies. aacrjournals.org

The phosphorylation status of downstream targets of Aurora kinases can also serve as pharmacodynamic biomarkers. For example, the inhibition of histone H3 phosphorylation is a well-established marker for the activity of Aurora B inhibitors. researchgate.net Monitoring such markers in patient samples can provide evidence of target engagement and help to optimize dosing and scheduling.

Table 3: Predictive Biomarkers for Aurora Kinase Inhibitor Response and Resistance

| Biomarker | Cancer Type | Association with Response/Resistance |

|---|---|---|

| Myc Gene Family (MYC, MYCL1, MYCN) Amplification/Activation | Small Cell Lung Cancer | Increased sensitivity to PF-03814735. aacrjournals.org |

| RB1 Inactivation | Small Cell Lung Cancer | Increased sensitivity to PF-03814735. aacrjournals.org |

| VHL Gene Loss | Renal Cell Carcinoma | Increased sensitivity to Alisertib. spandidos-publications.com |

| High BCL2 Expression | Small Cell Lung Cancer | Resistance to Aurora B inhibitors. aacrjournals.orgamegroups.org |

| Phosphorylated Histone H3 | Various Cancers | Pharmacodynamic marker of Aurora B inhibition. researchgate.net |

Structural Biology and Rational Design Implications for Aurora Kinases in 2

Structure-Activity Relationships (SAR) of Aurora Kinase Inhibitors

The development of Aurora kinase inhibitors has led to a deep understanding of the chemical features required for potent and selective inhibition. These studies generally focus on the ATP-binding pocket, which is highly conserved among the Aurora kinase family members.

Key Pharmacophoric Features for Aurora Kinase-IN-2 Efficacy

Specific pharmacophore models for Aurora Kinases-IN-2 are not publicly documented. However, general pharmacophore models for Aurora kinase inhibitors often include a heterocyclic scaffold that can form hydrogen bonds with the hinge region of the kinase, along with various substituents that occupy adjacent hydrophobic pockets. ijrpr.comekb.egresearchgate.net For instance, studies on pyrrole-indoline-2-ones and other scaffolds have identified common features like hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings as crucial for activity. ijrpr.comnih.gov

Modulating Selectivity Across Aurora Isoforms through Structural Design

Achieving selectivity between Aurora A and Aurora B is a significant goal in drug design, as these isoforms have distinct cellular functions and their inhibition leads to different phenotypes. nih.gov Selectivity is often achieved by exploiting subtle differences in the amino acid composition of their ATP-binding pockets. nih.govtandfonline.com For example, the residue at position 217 is a threonine in Aurora A but a glutamic acid in Aurora B, and designing inhibitors that interact differently with this residue is a key strategy for achieving isoform selectivity. tandfonline.com While this compound shows some selectivity for Aurora A over Aurora B (IC50 of 90 nM vs. 152 nM), the specific structural modifications responsible for this preference are not detailed in available literature. medchemexpress.com In contrast, highly selective inhibitors like MK-5108 and Alisertib (B1683940) (MLN8237) have been extensively studied to understand the structural basis of their selectivity. selleckchem.comselleckchem.comaacrjournals.org

Interactive Table of Aurora Kinase Inhibitor Selectivity

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Fold, B vs A) |

| This compound | 90 medchemexpress.com | 152 medchemexpress.com | 1.7 |

| Alisertib (MLN8237) | 1.2 selleckchem.com | 396.5 caymanchem.com | >200 selleckchem.com |

| MK-5108 | 0.064 selleckchem.com | 14 caymanchem.com | ~220 selleckchem.comcaymanchem.com |

| LY3295668 | 0.00112 (µM) | 1.51 (µM) | ~1348 |

| TC-S 7010 | 3.4 targetmol.com | >3400 | ~1000 targetmol.com |

| AZD1152-HQPA | 1368 aacrjournals.org | 0.37 aacrjournals.org | 0.00027 (Highly B selective) |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Computational Approaches in this compound Research

Computational methods are integral to modern drug discovery, facilitating the prediction of binding modes and the discovery of novel chemical scaffolds.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

There are no specific published molecular docking or dynamics simulation studies for this compound. Generally, such studies for other Aurora kinase inhibitors have been crucial for understanding how they interact with the active site. nih.govacs.orgjpionline.org Molecular dynamics simulations help to elucidate the flexibility of the kinase and the stability of the inhibitor-protein complex over time, revealing key interactions and conformational changes that are essential for inhibitory activity. ijrpr.comresearchgate.netelifesciences.org These simulations have provided insights into the dynamic nature of the kinase's activation loop and its interaction with both activators and inhibitors. elifesciences.orgelifesciences.org

Virtual Screening for Novel this compound Analogues

Information regarding virtual screening campaigns to discover analogues of this compound is not available. Virtual screening is a common strategy used to identify new lead compounds for Aurora kinases by filtering large chemical databases for molecules that fit a predefined pharmacophore model or dock favorably into the kinase's active site. ekb.egresearchgate.net This approach has successfully identified novel scaffolds for Aurora kinase inhibition. biorxiv.org

Allosteric Regulation and Conformational Dynamics of Aurora Kinases

Aurora kinase activity is regulated by complex mechanisms involving phosphorylation and interactions with allosteric protein partners, such as TPX2 for Aurora A and the chromosomal passenger complex (CPC) for Aurora B. rupress.orgnih.govbiorxiv.org Inhibitors can influence the conformational state of the kinase, for example, by stabilizing either the active "DFG-in" or inactive "DFG-out" conformation of the activation loop. elifesciences.orgpnas.org

The binding of inhibitors can induce significant structural changes that affect the kinase's interaction with its natural binding partners. pnas.org While some inhibitors are ATP-competitive, others function allosterically by binding to sites other than the ATP pocket, such as the interface for TPX2 interaction, offering a path to greater selectivity. royalsocietypublishing.orgacs.org There is no evidence in the public domain to suggest that this compound acts as an allosteric inhibitor or to describe its specific effects on the conformational dynamics of Aurora kinases beyond direct inhibition of phosphorylation.

Understanding Activation Mechanisms (e.g., TPX2 binding, phosphorylation)

The catalytic activity of Aurora A kinase is tightly regulated by complex allosteric mechanisms and post-translational modifications, primarily through its interaction with the targeting protein for Xenopus kinesin-like protein 2 (TPX2) and by phosphorylation of a key residue in its activation loop. A thorough comprehension of these activation pathways is paramount for the rational design of allosteric inhibitors such as this compound.

Aurora A's activation is not a simple on-off switch but a finely tuned process influenced by different molecular events at distinct subcellular locations. Two of the most critical activation mechanisms are:

Autophosphorylation: Like many kinases, Aurora A activity is stimulated by the phosphorylation of a specific threonine residue (Thr-288) within its activation loop, also known as the T-loop. This phosphorylation event was long thought to stabilize the active "DFG-In" conformation of the kinase domain. However, recent studies have revealed a more nuanced mechanism. Phosphorylation of Thr-288 does not rigidly lock the kinase in an active state but rather triggers a switch within the subpopulation of kinase domains already in the DFG-In state, shifting them from an autoinhibited to a catalytically competent conformation. This process significantly enhances the kinase's catalytic efficiency. The centrosomal pool of Aurora A relies on this autophosphorylation for its activation.

TPX2 Binding: At the mitotic spindle, Aurora A is activated by binding to the spindle assembly factor TPX2. This interaction occurs at an allosteric site on the kinase domain, distinct from the ATP-binding pocket. The binding of the N-terminal region of TPX2 induces a conformational change in Aurora A, promoting the active state and facilitating the autophosphorylation of Thr-288. TPX2 binding allosterically activates Aurora A even without an increase in Thr-288 phosphorylation, highlighting it as an independent activation mechanism. The binding of TPX2 alone can increase Aurora A's catalytic function approximately 15-fold. When combined with phosphorylation, the activation is synergistic, leading to a several hundred-fold increase in kinase activity.

The table below summarizes the key characteristics of these two primary activation mechanisms for Aurora A kinase.

| Activation Mechanism | Key Features | Impact on Aurora A Structure and Activity |

| Phosphorylation | Phosphorylation of Threonine-288 (Thr-288) in the activation loop. | Promotes a shift from an autoinhibited to an active DFG-In substate, increasing catalytic activity by ~100-fold. |

| TPX2 Binding | Allosteric binding of the TPX2 protein to the N-lobe of the kinase domain. | Stabilizes an active conformation of the kinase, leading to a ~15-fold increase in activity. |

| Synergistic Activation | Combined effect of Thr-288 phosphorylation and TPX2 binding. | Results in maximal kinase activation, with up to a 448-fold enhancement in catalytic function. |

Understanding these distinct but synergistic activation pathways provides a detailed blueprint of the kinase's regulatory landscape. This knowledge is crucial for envisioning inhibitors that can selectively target these mechanisms.

Implications for Designing this compound with Novel Allosteric Mechanisms

The detailed structural and mechanistic understanding of Aurora A activation, particularly the role of the TPX2 binding site, has profound implications for the design of novel inhibitors like this compound. While most existing kinase inhibitors are ATP-competitive and often suffer from a lack of selectivity due to the conserved nature of the ATP-binding pocket, allosteric inhibitors offer a promising alternative with potentially greater specificity.

The rational design of an allosteric inhibitor like this compound would be predicated on exploiting the TPX2 binding site. The strategy would not be to simply block the interaction, as a peptide mimicking TPX2 would likely act as an activator. Instead, the goal is to develop a molecule that binds to the same allosteric pocket but stabilizes an inactive conformation of the kinase. This approach has been validated by studies using synthetic antibody domains (nanobodies) that bind to the TPX2 site but, in contrast to TPX2, distort the active conformation of Aurora A. These nanobodies have been shown to disrupt the canonical Lys-Glu salt bridge and the regulatory spine of the kinase, effectively locking it in a dormant state.

Therefore, the design principles for a compound like this compound would involve:

Targeting the TPX2 Allosteric Site: Utilizing the known crystal structure of the Aurora A-TPX2 complex to identify key interaction points.

Stabilizing an Inactive Conformation: Designing a molecule that, upon binding, induces or stabilizes a non-functional conformation of the kinase, preventing it from adopting its active state. This is in direct contrast to TPX2, which stabilizes the active form.

Achieving High Specificity: As allosteric sites are generally less conserved than ATP-binding pockets, this approach offers a higher potential for developing inhibitors that are highly selective for Aurora A over other kinases, thereby reducing off-target effects.

The development of such inhibitors relies on a deep understanding of the dynamic nature of the kinase domain and how its conformational states can be manipulated by small molecules. By leveraging the structural knowledge of Aurora A's activation mechanisms, it is possible to rationally design a new class of allosteric inhibitors, exemplified by the conceptual this compound, for targeted cancer therapy.

Methodological Approaches in Aurora Kinases in 2 Research

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in determining the direct interaction and inhibitory effect of Aurora Kinases-IN-2 on its target enzymes. These in vitro methods provide quantitative data on the compound's potency and selectivity.

The primary method to quantify the inhibitory potential of this compound is through in vitro kinase activity assays. These assays measure the compound's ability to block the enzymatic activity of Aurora kinases. One of the commonly used platforms is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor signifies its potency.

Research has demonstrated that this compound is a potent inhibitor of Aurora A kinase. In biochemical assays, it has shown an IC₅₀ value of 1.3 nM against this target. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This high potency indicates a strong inhibitory effect on the kinase's function in a controlled, cell-free environment.

To confirm direct physical interaction with the target protein, binding assays are employed. These studies are essential to validate that the observed enzymatic inhibition is a result of the compound binding to the kinase. While specific binding assay data for this compound is not extensively detailed in public literature, the high potency observed in enzymatic assays strongly suggests a direct binding interaction within the ATP-binding pocket of the Aurora A kinase. Target engagement studies in cellular contexts further corroborate this interaction by observing downstream effects that are consistent with Aurora kinase inhibition.

Cell-Based Assays

Cell-based assays are critical for evaluating the effects of this compound in a more biologically relevant context. These assays assess the compound's ability to penetrate cell membranes and exert its inhibitory effects on cellular processes regulated by Aurora kinases.

The impact of this compound on cancer cell growth and survival is a key area of investigation. Cell proliferation assays, such as the MTT and WST-1 assays, are used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity upon treatment with the compound suggests a cytotoxic or cytostatic effect.

Studies have shown that this compound effectively inhibits the proliferation of various human cancer cell lines. For instance, it has demonstrated potent anti-proliferative activity against human colon cancer HCT116 cells and human breast cancer MDA-MB-231 cells. The GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%, were found to be 21 nM for HCT116 cells and 26 nM for MDA-MB-231 cells. Colony formation assays, which assess the long-term ability of single cells to grow into colonies, have also been used to demonstrate the compound's ability to suppress clonogenic survival.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI₅₀ (nM) |

| HCT116 | Colon Cancer | 21 |

| MDA-MB-231 | Breast Cancer | 26 |

Aurora kinases play a crucial role in regulating the cell cycle, particularly during mitosis. Therefore, a hallmark of Aurora kinase inhibition is the disruption of the cell cycle. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Treatment with an Aurora kinase inhibitor typically leads to an accumulation of cells in the G2/M phase, indicative of a mitotic arrest.

Research has confirmed that this compound induces a G2/M cell cycle arrest in cancer cells. This is a direct consequence of inhibiting Aurora A kinase, which is essential for mitotic entry and spindle assembly. The accumulation of cells with 4N DNA content is a characteristic finding in these experiments. Furthermore, analysis of mitotic markers, such as the phosphorylation of histone H3, can provide more specific evidence of mitotic disruption. Inhibition of Aurora B, a related kinase, can lead to polyploidy, a state where cells contain more than two sets of chromosomes.

The induction of programmed cell death, or apoptosis, is a desired outcome for anti-cancer agents. Following cell cycle arrest, prolonged inhibition of Aurora kinases can trigger apoptotic pathways. Assays to detect apoptosis include measuring the activation of caspases, which are key executioner enzymes in the apoptotic cascade, and annexin (B1180172) V staining. Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Treatment of cancer cells with this compound has been shown to induce apoptosis. This is often observed following the G2/M arrest, suggesting that cells unable to resolve the mitotic block are eliminated through programmed cell death. The activation of caspases, such as caspase-3 and caspase-7, provides biochemical evidence of apoptosis induction.

Table 2: Summary of Cell-Based Effects of this compound

| Assay Type | Observed Effect |

| Cell Proliferation | Inhibition of growth in various cancer cell lines |

| Cell Cycle Analysis | G2/M phase arrest |

| Apoptosis | Induction of programmed cell death |

Immunofluorescence Microscopy for Subcellular Localization and Spindle Morphology

Immunofluorescence microscopy is a critical technique for visualizing the subcellular effects of Aurora kinase inhibitors. Aurora kinases A and B play distinct and essential roles in mitosis, localizing to structures like centrosomes, spindle poles, and microtubules. molbiolcell.orgnih.gov Researchers use this method to observe how compounds like this compound disrupt these processes. By tagging specific proteins with fluorescent antibodies, scientists can track the localization of Aurora kinases and other key mitotic proteins. For instance, immunofluorescence has been used to show that Aurora-A localizes to the centrosome during the S-phase and G2-phase of the cell cycle, a crucial step for constructing the mitotic spindle. imrpress.com

Treatment with Aurora kinase inhibitors often leads to severe defects in mitotic spindle morphology. Studies have documented a variety of spindle abnormalities following the inhibition or knockdown of Aurora kinases, including the formation of elongated, multi-polar, or rudimentary spindles, and in some cases, a complete absence of the spindle structure. frontiersin.org Using techniques like anti-tubulin immunolocalization, these morphological changes can be quantified. oup.com Therefore, immunofluorescence serves as a direct visual assay to confirm that an inhibitor is engaging its target and disrupting the fundamental machinery of cell division, a hallmark of Aurora kinase inhibition.

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the effects of this compound at the protein and genetic levels. These methods allow for precise measurement of protein activity, gene expression, and the validation of the kinase as a therapeutic target.

Western blotting is an indispensable tool for confirming the molecular mechanism of Aurora kinase inhibitors. This technique is used to detect specific proteins in a sample and, crucially, to assess their phosphorylation status, which is a direct measure of kinase activity. Research has shown that treatment with Aurora kinase inhibitors leads to a dose-dependent decrease in the autophosphorylation of the kinases themselves, such as on residue Thr288 for Aurora A, as well as a reduction in the phosphorylation of their key downstream substrates. tmc.edupnas.org

A primary and widely used biomarker for Aurora B kinase activity is the phosphorylation of Histone H3 at Serine 10 (pHH3). aacrjournals.orgspandidos-publications.commolbiolcell.org Western blot analysis consistently shows that effective Aurora B inhibitors cause a marked reduction in pHH3 levels in treated cells and tumor tissues. aacrjournals.orgmolbiolcell.org This confirms target engagement and provides a quantifiable measure of the inhibitor's biological activity.

| Inhibitor | Cell Line/Model | Key Findings via Western Blot | Reference |

|---|---|---|---|

| Alisertib (B1683940) (MLN8237) | HPV+ Cancer Cells | Reduced levels of phospho-Aurora Kinase A, confirming targeted activity. Increased levels of γH2AX (DNA damage marker) and cleaved gasdermin E (pyroptosis marker). | tmc.edu |

| AZD1152 (Barasertib) | HCT-116 | Completely inhibited phosphorylation of Histone H3 on Ser10, similar to siRNA knockdown of Aurora B. Showed time-dependent induction of p53 and p21. | molbiolcell.org |

| PHA-680632 | HeLa Cells | Treatment reduced Aurora A and B protein levels and inhibited phosphorylation of Histone H3. | aacrjournals.org |

| VX-680 | U2OS Cells | Inhibited mitosis-specific phosphorylation of the Hice1 protein, a process dependent on Aurora-A. | researchgate.net |

Gene expression analysis techniques, including real-time quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq), are vital for understanding the broader cellular response to Aurora kinase inhibition and for identifying potential mechanisms of drug resistance. Studies have used RT-qPCR to confirm the overexpression of AURKA mRNA in tumor tissues compared to normal tissues, establishing it as a therapeutic target. aacrjournals.org

These methods are also employed to measure changes in the expression of downstream genes following inhibitor treatment. For example, treatment with Aurora kinase inhibitors can induce changes in the transcription of genes involved in key signaling pathways, such as the type-I interferon response. aacrjournals.org Furthermore, analysis of gene expression is critical for investigating drug resistance. For instance, studies have linked the increased expression of E2F target genes, including AURKB, with resistance to taxane-based chemotherapies like paclitaxel (B517696) in cancer cells, an observation confirmed using RT-qPCR and analysis of single-cell data. researchgate.net Similarly, other studies have used microarray analysis and RT-qPCR to demonstrate that compounds can downregulate the expression of AURKA itself. spandidos-publications.com